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molecular formula C17H20O2 B1600324 Tert-butyl methylphenoxy phenol CAS No. 307000-42-6

Tert-butyl methylphenoxy phenol

Cat. No. B1600324
M. Wt: 256.34 g/mol
InChI Key: BVFPQCUMPQVLCU-UHFFFAOYSA-N
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Patent
US07105577B2

Procedure details

7.1 g (0.026 mol) of 4-(2-t-Butyl-5-methylphenoxy)-methoxybenzene are heated with 15.0 g (0.13 mol) pyridinium hydrochloride to 180° C. for 6 h. After cooling water is added and the reaction mass is extracted with xylene. The product is distilled after evaporation of xylene at 130° C./0.01 Torr and recrystallized from petrol ether (80–110 to yield colourless crystals (mp 102° C.).
Name
4-(2-t-Butyl-5-methylphenoxy)-methoxybenzene
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
crystals

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:6]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].Cl.[NH+]1C=CC=CC=1>O>[C:1]([C:5]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:6]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-(2-t-Butyl-5-methylphenoxy)-methoxybenzene
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(OC2=CC=C(C=C2)OC)C=C(C=C1)C
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the reaction mass is extracted with xylene
DISTILLATION
Type
DISTILLATION
Details
The product is distilled
CUSTOM
Type
CUSTOM
Details
after evaporation of xylene at 130° C./0.01 Torr
CUSTOM
Type
CUSTOM
Details
recrystallized from petrol ether (80–110

Outcomes

Product
Name
crystals
Type
product
Smiles
C(C)(C)(C)C1=C(OC2=CC=C(C=C2)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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